molecular formula C6H16NOP B13346564 P,P-Diisopropylphosphinic amide

P,P-Diisopropylphosphinic amide

Cat. No.: B13346564
M. Wt: 149.17 g/mol
InChI Key: OSTIOWAAEJSDSJ-UHFFFAOYSA-N
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Description

P,P-Diisopropylphosphinic amide is a phosphorus-containing compound characterized by a central phosphorus atom bonded to two isopropyl groups and an amide functional group. These compounds typically exhibit a phosphinic amide core (P–N bond) with substituents influencing steric, electronic, and reactive profiles .

Key structural features include:

  • Steric hindrance: Bulky isopropyl groups reduce intermolecular interactions, affecting crystallinity and solubility .
  • Hydrogen bonding: The amide nitrogen can participate in hydrogen bonding, impacting aggregation and biological activity .
  • Thermal stability: High boiling points (~300–350°C) are common due to strong P=O bonds and hydrophobic substituents .

Properties

Molecular Formula

C6H16NOP

Molecular Weight

149.17 g/mol

IUPAC Name

2-[amino(propan-2-yl)phosphoryl]propane

InChI

InChI=1S/C6H16NOP/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3,(H2,7,8)

InChI Key

OSTIOWAAEJSDSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=O)(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

P,P-Diisopropylphosphinic amide can be synthesized through several methods. One common approach involves the reaction of diisopropylphosphinic chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows: [ \text{(i-Pr)_2P(O)Cl} + \text{NH}_3 \rightarrow \text{(i-Pr)_2P(O)NH}_2 + \text{HCl} ]

Another method involves the use of diisopropylphosphinic acid as a starting material, which is then converted to the amide using dehydrating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

P,P-Diisopropylphosphinic amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphinic amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinic amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

P,P-Diisopropylphosphinic amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which P,P-Diisopropylphosphinic amide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The phosphinic amide group can form stable complexes with metal ions, influencing catalytic activity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Phosphinic Amides

Structural and Physical Properties

Compound Name Molecular Formula Substituents Density (g/cm³) Boiling Point (°C) Unique Features
P,P-Diisopropylphosphinic amide (inferred) C₆H₁₆NOP P: 2 isopropyl; N: H or alkyl ~0.90 (predicted) ~300–330 (predicted) High steric bulk, moderate polarity
N,P,P-Triisopropylphosphinic amide C₉H₂₂NOP P: 2 isopropyl; N: isopropyl Strong intermolecular H-bonding
P,P-Dibutyl-N,N-diisopropylphosphinic amide C₁₄H₃₂NOP P: 2 butyl; N: 2 isopropyl 0.898 333.7 Dual hydrophobic groups enhance lipophilicity
N-Ethyl-P,P-diphenylphosphinic amide C₁₄H₁₆NOP P: 2 phenyl; N: ethyl Aromatic groups enable π–π stacking; lower cellular permeability than pseudopeptide analogs

Key Research Findings

Steric vs. Electronic Effects :

  • Isopropyl groups in N,P,P-triisopropylphosphinic amide create steric hindrance, reducing unwanted side reactions in catalytic cycles .
  • Ethyl or phenyl substituents (e.g., N-ethyl-P,P-diphenylphosphinic amide ) enhance electronic delocalization, improving stability in oxidative conditions .

Biological Permeability :

  • Phosphinic amides with linear alkyl chains (e.g., butyl, ethyl) exhibit lower cellular uptake compared to pseudopeptide derivatives (e.g., RXPA380-P), which achieve >90% passive diffusion .

Material Science Applications: P,P-dibutyl-N,N-diisopropylphosphinic amide forms self-assembled monolayers on metal surfaces, useful in corrosion inhibition and sensor design .

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